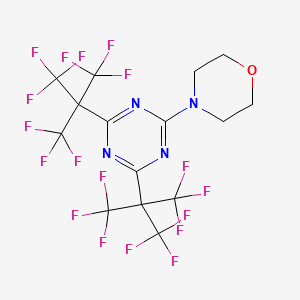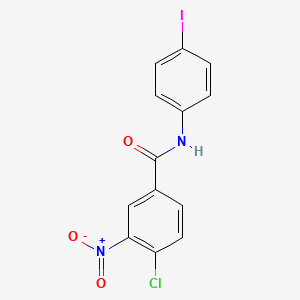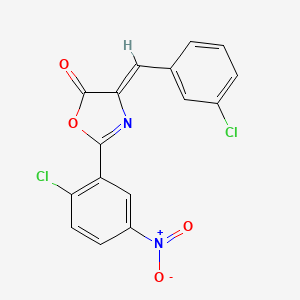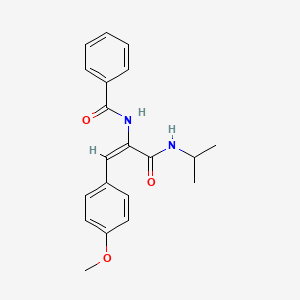![molecular formula C21H19ClN4O4 B11692394 [3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl][4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11692394.png)
[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl][4-(4-nitrophenyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-4-(4-NITROPHENYL)PIPERAZINE is a complex organic compound that features a combination of oxazole and piperazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-4-(4-NITROPHENYL)PIPERAZINE typically involves multiple steps:
Formation of the Oxazole Ring: This step involves the reaction of 2-chlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then cyclized using acetic anhydride to yield the oxazole ring.
Introduction of the Piperazine Ring: The oxazole derivative is then reacted with 4-nitrophenylpiperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-4-(4-NITROPHENYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles (amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Major Products
Reduction of Nitro Group: 1-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-4-(4-AMINOPHENYL)PIPERAZINE.
Substitution of Chlorine: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-4-(4-NITROPHENYL)PIPERAZINE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-4-(4-NITROPHENYL)PIPERAZINE involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It can affect signaling pathways related to cell proliferation, apoptosis, or microbial growth, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride: A precursor in the synthesis of the target compound.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Another compound with a similar structural motif and potential biological activity.
Uniqueness
1-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-4-(4-NITROPHENYL)PIPERAZINE is unique due to its combination of oxazole and piperazine rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H19ClN4O4 |
|---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H19ClN4O4/c1-14-19(20(23-30-14)17-4-2-3-5-18(17)22)21(27)25-12-10-24(11-13-25)15-6-8-16(9-7-15)26(28)29/h2-9H,10-13H2,1H3 |
InChI Key |
FTZRPWBVXTZBNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Nicotinic acid N'-[3-(5-benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-propionyl]-](/img/structure/B11692328.png)

![2-fluoro-N-{2-[(2-methylphenyl)carbamoyl]phenyl}benzamide](/img/structure/B11692343.png)
![6-methyl-N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11692351.png)
![4-{[2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B11692360.png)

![2-methoxy-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl propanoate](/img/structure/B11692386.png)
![3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B11692392.png)
![Nicotinic acid N'-[3-(4-isopropyl-phenyl)-acryloyl]-hydrazide](/img/structure/B11692395.png)
![2-(naphthalen-1-yloxy)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11692398.png)
![2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11692405.png)

![17-(4-Fluorophenyl)-1-methyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11692408.png)

